N-dodecanoyl-L-homoserine lactone (C12-HSL, CAS 137173-46-7) is a long-chain, unsubstituted N-acyl homoserine lactone utilized as a highly stable signaling standard in bacterial quorum sensing (QS) research and anti-virulence assay development. Unlike shorter-chain analogs, C12-HSL is intensely lipophilic, requiring initial formulation in organic solvents such as DMSO or ethanol prior to aqueous dilution [1]. Its primary procurement advantage lies in its robust chemical stability; lacking the reactive 3-oxo modification found in native Pseudomonas aeruginosa autoinducers, C12-HSL strongly resists lactonolysis and oxidative degradation in physiological buffers [2]. This distinct stability profile makes it an essential benchmark substrate for characterizing quorum-quenching enzymes and a critical structural comparator for mapping LuxR-type receptor binding specificities.
Substituting C12-HSL with the more common 3-oxo-C12-HSL or short-chain variants (e.g., C4-HSL) fundamentally compromises assay integrity due to divergent physicochemical and receptor-binding profiles. The absence of the 3-oxo group in C12-HSL eliminates the electron-withdrawing effect that accelerates lactone ring hydrolysis at physiological pH, rendering C12-HSL significantly more stable during prolonged incubations[1]. Furthermore, C12-HSL is strictly nonreactive to hypohalite oxidation, whereas 3-oxo-AHLs are rapidly degraded under identical oxidative stress conditions [1]. In receptor binding assays, C12-HSL exhibits drastically reduced agonistic affinity for LuxR-type proteins compared to 3-oxo-C12-HSL, meaning generic substitution will yield false positives in antagonist screening or mischaracterize receptor activation thresholds [2].
The stability of the homoserine lactone ring is highly dependent on the acyl chain structure. C12-HSL, lacking a 3-oxo group and possessing a long hydrophobic tail, demonstrates significant resistance to base-catalyzed hydrolysis compared to shorter or substituted AHLs. At a physiological pH of 7.2, C12-HSL maintains a half-life of approximately 27 hours, and remains stable between 1 to 64 hours even at elevated pH levels (up to 9.55) [1]. In contrast, 3-oxo-substituted AHLs undergo much more rapid ring opening under identical mildly alkaline conditions.
| Evidence Dimension | Lactone ring hydrolysis half-life at pH 7.2 |
| Target Compound Data | ~27 hours half-life |
| Comparator Or Baseline | 3-oxo-substituted AHLs (rapid ring opening) |
| Quantified Difference | Extended half-life and measured resistance to base-catalyzed ring opening |
| Conditions | Aqueous buffer, pH 7.2 to 9.55 |
Ensures consistent dosing and signal integrity in prolonged cell-culture assays or biofilm models without the need for continuous signal replenishment.
In infection models and environmental assays, reactive oxygen and halogen species can rapidly degrade signaling molecules, confounding results. C12-HSL, as an unsubstituted acyl chain AHL, has been shown to be strictly nonreactive to added hypohalites[1]. Conversely, AHLs containing additional functional groups, such as the 3-oxo moiety found in 3-oxo-C12-HSL, are highly susceptible to oxidative attenuation.
| Evidence Dimension | Reactivity to hypohalite oxidizing agents |
| Target Compound Data | Nonreactive (structurally intact) |
| Comparator Or Baseline | 3-oxo-AHLs (highly reactive and rapidly degraded) |
| Quantified Difference | Complete resistance vs. rapid oxidative degradation |
| Conditions | Presence of hypohalite oxidizing agents in physiological models |
Prevents premature signal degradation in assays involving macrophage oxidative bursts or environmental water testing, ensuring reliable baseline measurements.
C12-HSL provides a critical structural contrast for mapping receptor binding pockets. In intrinsic tryptophan fluorescence quenching assays using the CarR receptor, 3-oxo-C12-HSL caused significant fluorescence quenching (indicating tight binding), whereas unsubstituted long-chain AHLs like C12-HSL caused less than 10% quenching at all tested concentrations [1]. This massive drop in affinity confirms that the 3-oxo group is essential for optimal binding in specific LuxR homologs.
| Evidence Dimension | Receptor fluorescence quenching (proxy for binding affinity) |
| Target Compound Data | <10% quenching (weak/no binding) |
| Comparator Or Baseline | 3-oxo-C12-HSL (significant, stoichiometric quenching) |
| Quantified Difference | >5-fold difference in receptor interaction signaling |
| Conditions | His6-CarR (0.8 μM dimer) intrinsic tryptophan quenching assay |
Makes C12-HSL an essential negative control or competitive probe for validating the specificity of novel quorum sensing inhibitors in drug discovery.
The evaluation of novel quorum-quenching enzymes requires a spectrum of AHL substrates. C12-HSL is utilized to confirm activity against highly lipophilic, long-chain targets. For instance, novel acylases (e.g., JydB from Rhodococcus sp. BH4) and engineered lactonases are routinely benchmarked against C12-HSL to determine their catalytic efficiency and substrate range, distinguishing broad-spectrum enzymes from those only active against short-chain (C4-HSL) signals [1].
| Evidence Dimension | Enzymatic degradation profile |
| Target Compound Data | Cleaved by broad-spectrum lactonases/acylases |
| Comparator Or Baseline | C4-HSL (cleaved by narrow-spectrum enzymes) |
| Quantified Difference | Differentiates broad vs. narrow substrate specificity |
| Conditions | In vitro enzyme kinetic assays (e.g., HPLC or pH-sensitive dye monitoring) |
Crucial for laboratories procuring standard panels to validate the efficacy and substrate range of engineered anti-biofilm enzymes.
Due to its precise structural deviation from 3-oxo-C12-HSL and resulting lower receptor affinity, C12-HSL serves as a highly effective control compound for validating the specificity of LasR or CarR antagonists in drug discovery pipelines [1].
C12-HSL is a mandatory procurement item for profiling the substrate envelope of novel AHL-lactonases and AHL-acylases intended for agricultural or clinical anti-virulence applications, ensuring the enzymes can process long-chain, highly lipophilic signals [2].
Because it is nonreactive to hypohalites, C12-HSL is highly suited for prolonged biofilm assays or host-pathogen interaction models where reactive oxygen or halogen species would otherwise degrade 3-oxo-substituted autoinducers[3].